molecular formula C6H5BF3NO3 B591766 (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid CAS No. 1008140-70-2

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B591766
CAS No.: 1008140-70-2
M. Wt: 206.915
InChI Key: UTNFOSHVMVOKPG-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BF3NO3 . It has a molecular weight of 206.92 . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

This compound is instrumental in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It has been utilized to create highly functionalized heteroarylpyridine derivatives, demonstrating its reactivity and versatility. The synthesis process involves directed ortho-metalation reactions on disubstituted pyridine precursors, followed by reaction with triisopropyl borate or trimethyl borate. Such methodologies facilitate the development of new molecular structures with potential applications in medicinal chemistry and materials science (Smith et al., 2008).

Catalysis and Activation

Tris(pentafluorophenyl)boron complexes, including derivatives of pyridinylboronic acids, exhibit significant Lewis acidity, making them suitable for catalysis and activation in organic and organometallic chemistry. These complexes are involved in various chemical transformations, such as hydrogenation, hydrosilylation, and catalyzed aldol-type reactions, underscoring their role in enhancing reaction efficiencies and opening new pathways for chemical synthesis (Focante et al., 2006).

Novel Synthesis Pathways

The compound has also facilitated the development of novel synthesis pathways for creating new pyridine libraries. Methods for the synthesis and isolation of novel halopyridinylboronic acids and esters have been explored, showcasing the compound's utility in generating diverse chemical entities. This has implications for the design of molecules with specific biological or physical properties, contributing to the fields of drug discovery and material science (Bouillon et al., 2003).

Analytical and Sensory Applications

Furthermore, derivatives of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid have been utilized in the development of optical sensors for detecting trace amounts of water in solvents. This application is particularly relevant in analytical chemistry, where the accurate measurement of solvent purity is crucial. The design of such sensors leverages the unique properties of boronic acids to interact with water molecules, demonstrating the compound's utility beyond synthetic chemistry (Tsumura et al., 2020).

Safety and Hazards

The safety information available for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key amino acid residues. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, thereby influencing the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under inert atmosphere and at low temperatures (below -20°C) . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to sustained enzyme inhibition and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or organ toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effect without causing harm to the organism. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s use in biochemical and pharmacological studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNFOSHVMVOKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672104
Record name [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008140-70-2
Record name [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethoxy)pyridine-3-boronic acid
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